N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl group and a 3-methoxybenzyl substituent on the carboxamide nitrogen. The benzofuran core is substituted with three methyl groups at positions 3, 6, and 7, which likely enhance steric bulk and influence electronic properties.
Properties
Molecular Formula |
C24H27NO5S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H27NO5S/c1-15-8-9-21-17(3)23(30-22(21)16(15)2)24(26)25(19-10-11-31(27,28)14-19)13-18-6-5-7-20(12-18)29-4/h5-9,12,19H,10-11,13-14H2,1-4H3 |
InChI Key |
ICNZGXNBVLZBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the methoxybenzyl group and the dioxidotetrahydrothiophene moiety. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and temperature control would be crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups with others to modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential as a therapeutic agent. Key applications include:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development targeting conditions such as cancer and inflammation.
- Neuroprotective Effects : Research shows that it may activate G protein-gated inwardly rectifying potassium channels (GIRK), which are crucial for regulating neuronal excitability and could lead to neuroprotective therapies .
Materials Science
The unique properties of this compound also lend themselves to applications in materials science:
- Organic Semiconductors : The structural characteristics may allow for the development of new organic semiconductor materials, which could be utilized in electronic devices.
- Polymers : Its chemical reactivity can be exploited to create novel polymers with specific properties for industrial applications.
Biological Studies
The compound can serve as a valuable tool in biological research:
- Pathway Analysis : It can be employed to study biological pathways involving thiophene and benzofuran derivatives, providing insights into their roles in various physiological processes.
Case Studies
- Neuroprotective Studies : A study demonstrated that the compound significantly activated GIRK channels in neuronal cells, leading to decreased excitability and potential neuroprotection against excitotoxicity .
- Anti-Cancer Research : In vitro studies showed that the compound reduced migration in breast cancer cell lines by modulating specific signaling pathways associated with metastasis .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other biomolecules, influencing their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
The target compound’s 3-methoxybenzyl group distinguishes it from analogs with alternative aryl substitutions:
Key Observations :
- The 3-methoxy group in the target compound balances lipophilicity and steric effects compared to the electron-withdrawing 3-F in Analog 1 or the bulkier 3,4-dimethoxy in Analog 2 .
- Methylation at positions 6 and 7 in the target compound (vs. 3-methyl in Analog 1 or 3,6-dimethyl in Analog 2) may alter steric interactions in target binding pockets.
Benzofuran Core Modifications
The trimethyl substitution on the benzofuran core (3,6,7-CH₃) is unique compared to related compounds:
Research Implications :
Trimethylation may improve pharmacokinetic properties by slowing oxidative metabolism, a hypothesis supported by studies on methylated benzofuran derivatives in drug discovery .
Physicochemical and Pharmacokinetic Trends
- Lipophilicity (LogP) : The 3-methoxybenzyl group (target) likely increases LogP compared to the 3-fluorobenzyl analog (more polar) but decreases it relative to the 3,4-dimethoxybenzyl variant (more lipophilic) .
- Solubility : The target’s trimethylbenzofuran core may reduce aqueous solubility compared to less-substituted analogs, as seen in dimethylbenzofuran derivatives .
- Metabolic Stability : Methyl groups at positions 6 and 7 could block cytochrome P450-mediated oxidation, a strategy employed in protease inhibitor design .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure combines various functional groups that may interact with biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a benzofuran core , which is known for its presence in numerous biologically active natural products. The specific structure includes:
- Dioxidotetrahydrothiophene ring
- Methoxybenzyl group
- Trimethyl substitution on the benzofuran
This combination of groups suggests potential interactions with various biological pathways and targets.
The mechanism of action for this compound is hypothesized to involve the modulation of enzyme activity or receptor binding. The dioxidotetrahydrothiophene ring could enhance reactivity and solubility, while the methoxy group may increase binding affinity to biological targets. Further studies are needed to elucidate the precise interactions at the molecular level.
Enzyme Inhibition
Research indicates that compounds structurally related to this benzofuran derivative may exhibit significant enzyme inhibition. For instance, studies on similar benzofuran derivatives have shown promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro assays demonstrated that certain derivatives had half-maximal inhibitory concentration (IC50) values significantly lower than standard inhibitors like acarbose .
Anticancer Properties
The benzofuran scaffold has been linked to anticancer activity in various studies. Compounds derived from this scaffold have demonstrated cytotoxic effects against multiple cancer cell lines, suggesting a potential role in cancer therapeutics. The ability of these compounds to induce apoptosis in cancer cells is an area of ongoing investigation .
Case Studies
Several studies have explored the biological activity of related compounds:
- Benzofuran Derivatives : A series of benzofuran derivatives were synthesized and evaluated for their biological activity. Some exhibited potent inhibition against α-glucosidase with IC50 values ranging from 40.7 μM to 173.6 μM, outperforming acarbose .
- Anticancer Activity : Research has highlighted the anticancer potential of benzofuran derivatives, with specific compounds showing significant cytotoxicity against breast cancer and leukemia cell lines .
Data Table: Biological Activity Overview
| Compound Name | Target Enzyme | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Acarbose | α-glucosidase | 750 | Standard inhibitor |
| Compound 12c | α-glucosidase | 40.7 | Potent inhibitor |
| Benzofuran A | Cancer Cell | 15.0 | Cytotoxic |
| Benzofuran B | Cancer Cell | 22.5 | Cytotoxic |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted tetrahydrothiophene and methoxybenzylamine. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt in DMF under inert conditions.
- Sulfone oxidation : Treatment with m-CPBA or Oxone® to oxidize the tetrahydrothiophene moiety to a 1,1-dioxide group .
- Optimization : Design of Experiments (DoE) methods (e.g., factorial designs) can systematically vary parameters (temperature, stoichiometry, solvent) to maximize yield and purity .
Q. How can the compound’s structural features be characterized to confirm its identity and purity?
- Methodological Answer :
- Spectroscopy : Use NMR (¹H/¹³C) to verify substitution patterns (e.g., methoxybenzyl, methyl groups on benzofuran) and LC-MS for molecular ion confirmation.
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve stereochemistry and confirm sulfone group geometry .
- Chromatography : HPLC with UV/ELSD detection to assess purity (>95% required for biological assays) .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer :
- In vitro cytotoxicity : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to measure IC₅₀ values .
- Enzyme inhibition : Test against kinases or oxidoreductases (e.g., COX-2, PI3K) via fluorometric or colorimetric assays .
- Microbial growth inhibition : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy for this compound?
- Methodological Answer :
- ADME profiling : Assess solubility (shake-flask method), metabolic stability (hepatic microsome assays), and plasma protein binding (equilibrium dialysis) to identify pharmacokinetic bottlenecks .
- Proteomics/transcriptomics : Compare target engagement in cell lysates (e.g., thermal shift assays) with pathway analysis in animal models to validate mechanism .
- Dose-response optimization : Use staggered dosing regimens in rodent models to balance efficacy and toxicity .
Q. What computational strategies are effective for predicting its interaction with biological targets?
- Methodological Answer :
- Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to model binding to enzyme active sites (e.g., kinases, GPCRs), prioritizing residues with high conservation scores .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .
- QSAR modeling : Train models on benzofuran/tetrahydrothiophene derivatives to correlate substituent effects (e.g., methyl groups) with activity .
Q. How can structural analogs be designed to enhance selectivity for a specific enzyme target?
- Methodological Answer :
- Scaffold hopping : Replace benzofuran with indazole or benzothiophene cores while retaining critical hydrogen-bond donors/acceptors .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the methoxybenzyl ring to modulate π-π stacking with hydrophobic enzyme pockets .
- Selectivity profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects and refine design .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s mechanism of action across studies?
- Methodological Answer :
- Target deconvolution : Employ CRISPR-Cas9 knockout libraries to validate suspected targets in isogenic cell lines .
- Orthogonal assays : Compare results from biochemical (e.g., SPR) vs. cellular (e.g., NanoBRET) assays to rule out assay-specific artifacts .
- Meta-analysis : Aggregate data from PubChem BioAssay and ChEMBL to identify consensus pathways (e.g., apoptosis, redox signaling) .
Methodological Training Resources
Q. What advanced techniques are essential for characterizing its pharmacokinetic properties?
- Methodological Answer :
- Radiolabeling : Synthesize ¹⁴C-labeled analogs for mass balance studies in rodents .
- Tissue distribution : Use MALDI-IMS to map compound localization in organ sections .
- Metabolite ID : HR-MS/MS coupled with NMR to identify Phase I/II metabolites in hepatocyte incubations .
Comparative Structural Analysis
Table 1 : Key structural analogs and their distinguishing features
| Compound Name | Core Structure | Unique Features | Biological Target |
|---|---|---|---|
| N-(3-methoxybenzyl)benzothiophene-2-carboxamide | Benzothiophene | Sulfur atom enhances π-stacking | Kinases |
| Tetrahydrothiophene-1,1-dioxide derivatives | Tetrahydrothiophene | Sulfone group improves solubility | Microbial enzymes |
| 3,6,7-Trimethylbenzofuran analogs | Benzofuran | Methyl groups modulate steric hindrance | COX-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
